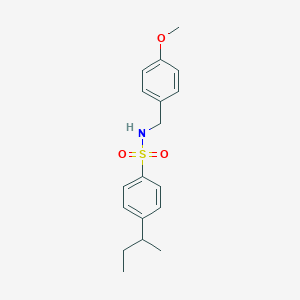
4-sec-butyl-N-(4-methoxybenzyl)benzenesulfonamide
Overview
Description
4-sec-butyl-N-(4-methoxybenzyl)benzenesulfonamide, also known as BMB-4, is a chemical compound that has gained attention in scientific research due to its potential as a selective inhibitor of cancer cells.
Mechanism of Action
4-sec-butyl-N-(4-methoxybenzyl)benzenesulfonamide works by binding to the ATP-binding site of Hsp90, which prevents the protein from functioning properly. This leads to the degradation of many oncogenic proteins, which ultimately results in the inhibition of cancer cell growth. 4-sec-butyl-N-(4-methoxybenzyl)benzenesulfonamide also inhibits the aggregation of amyloid beta peptides by binding to their hydrophobic regions, which prevents them from forming toxic oligomers.
Biochemical and Physiological Effects:
4-sec-butyl-N-(4-methoxybenzyl)benzenesulfonamide has been shown to have low toxicity in vitro and in vivo. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. 4-sec-butyl-N-(4-methoxybenzyl)benzenesulfonamide has been shown to selectively inhibit cancer cells without affecting normal cells, which makes it a promising candidate for cancer therapy. In addition, 4-sec-butyl-N-(4-methoxybenzyl)benzenesulfonamide has been shown to inhibit the aggregation of amyloid beta peptides, which could make it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4-sec-butyl-N-(4-methoxybenzyl)benzenesulfonamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. Another advantage is its low toxicity, which makes it a safer alternative to other cancer drugs. However, one limitation of 4-sec-butyl-N-(4-methoxybenzyl)benzenesulfonamide is its relatively low potency compared to other Hsp90 inhibitors. In addition, more research is needed to determine the optimal dosage and treatment regimen for 4-sec-butyl-N-(4-methoxybenzyl)benzenesulfonamide.
Future Directions
For 4-sec-butyl-N-(4-methoxybenzyl)benzenesulfonamide include further studies on its efficacy as a cancer therapy, as well as studies on its potential as a treatment for neurodegenerative diseases. In addition, more research is needed to optimize the synthesis method for 4-sec-butyl-N-(4-methoxybenzyl)benzenesulfonamide and to improve its potency as an Hsp90 inhibitor. Finally, 4-sec-butyl-N-(4-methoxybenzyl)benzenesulfonamide could be studied in combination with other cancer drugs to determine if it has synergistic effects.
Scientific Research Applications
4-sec-butyl-N-(4-methoxybenzyl)benzenesulfonamide has been studied for its potential as a selective inhibitor of cancer cells. In particular, it has been shown to inhibit the growth of breast cancer cells by targeting the protein Hsp90, which is involved in the folding and stabilization of many oncogenic proteins. 4-sec-butyl-N-(4-methoxybenzyl)benzenesulfonamide has also been studied for its potential as a treatment for neurodegenerative diseases, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease.
properties
IUPAC Name |
4-butan-2-yl-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-4-14(2)16-7-11-18(12-8-16)23(20,21)19-13-15-5-9-17(22-3)10-6-15/h5-12,14,19H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYLYCDQJASJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(butan-2-yl)-N-(4-methoxybenzyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,6-dichlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B4853658.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4853668.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4853670.png)
![2-chloro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4853675.png)
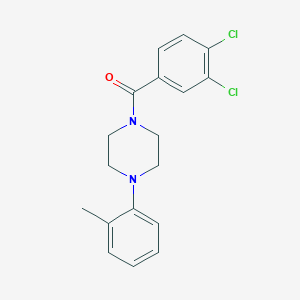
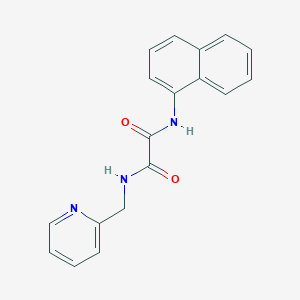
![methyl 2-({[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4853695.png)
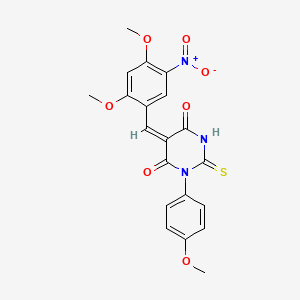
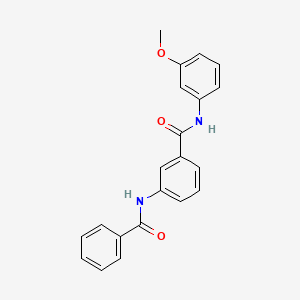
![N-cyclohexyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4853700.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4853702.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4853704.png)

![1-[2-(4-fluorophenyl)ethyl]-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4853713.png)